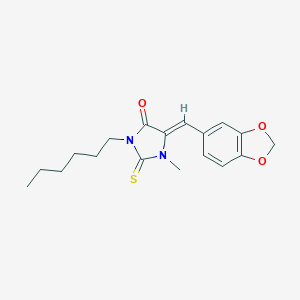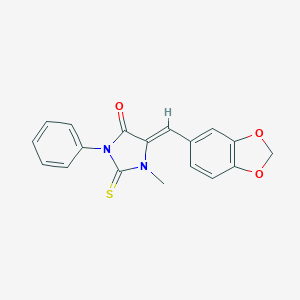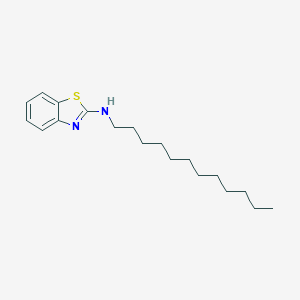![molecular formula C29H25N5O5S B303545 N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B303545.png)
N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide is its potential as a therapeutic agent for various diseases. It has also been found to exhibit low toxicity in animal models, making it a promising candidate for further studies. However, one of the limitations of using N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-(3-aminophenyl)-2,5-dioxo-pyrrolidine-1-carboxylic acid with 5,6-bis(4-methoxyphenyl)-1,2,4-triazine-3-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with acetic anhydride to form N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide.
Applications De Recherche Scientifique
N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C29H25N5O5S |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
N-[4-[3-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H25N5O5S/c1-17(35)30-20-8-10-21(11-9-20)34-25(36)16-24(28(34)37)40-29-31-26(18-4-12-22(38-2)13-5-18)27(32-33-29)19-6-14-23(39-3)15-7-19/h4-15,24H,16H2,1-3H3,(H,30,35) |
Clé InChI |
DFGBCBYJCQDXDN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=C(N=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=C(N=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)